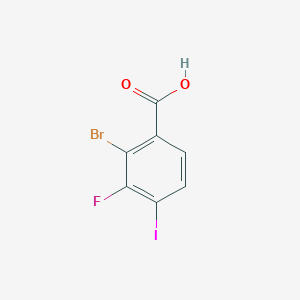

2-Bromo-3-fluoro-4-iodobenzoic acid

Description

BenchChem offers high-quality 2-Bromo-3-fluoro-4-iodobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-3-fluoro-4-iodobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C7H3BrFIO2 |

|---|---|

Molecular Weight |

344.90 g/mol |

IUPAC Name |

2-bromo-3-fluoro-4-iodobenzoic acid |

InChI |

InChI=1S/C7H3BrFIO2/c8-5-3(7(11)12)1-2-4(10)6(5)9/h1-2H,(H,11,12) |

InChI Key |

KCCKIIUHBMIBMO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)Br)F)I |

Origin of Product |

United States |

Foundational & Exploratory

Comprehensive Technical Guide: Orthogonal Reactivity and Applications of 2-Bromo-3-fluoro-4-iodobenzoic Acid

Executive Summary

In the realm of modern drug discovery and advanced materials synthesis, polyhalogenated aromatic building blocks are indispensable. 2-Bromo-3-fluoro-4-iodobenzoic acid represents a masterclass in programmable molecular assembly. By leveraging the distinct electronic properties and bond dissociation energies of its three different halogens, chemists can execute highly regioselective, orthogonal functionalizations.

This whitepaper provides an in-depth mechanistic analysis and self-validating experimental protocols for utilizing this compound, designed specifically for senior synthetic chemists and drug development professionals.

Structural and Physicochemical Profiling

The synthetic utility of 2-Bromo-3-fluoro-4-iodobenzoic acid stems from the precise spatial arrangement of its substituents. The carboxylic acid serves as a versatile directing and linking group, while the halogens (I, Br, F) offer graded reactivity profiles for transition-metal-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr)[1].

Table 1: Physicochemical Properties

| Property | Value | Rationale / Significance |

| Chemical Name | 2-Bromo-3-fluoro-4-iodobenzoic acid | Polyhalogenated core for orthogonal chemistry. |

| CAS Registry Number | 1824271-34-2 | Unique identifier for procurement and tracking[2]. |

| Molecular Formula | C₇H₃BrFIO₂ | Highly dense functionalization. |

| Molecular Weight | 344.90 g/mol | High molecular weight due to heavy halogens[2]. |

| Exact Mass | 343.83 Da | Critical for high-resolution mass spectrometry (HRMS) tracking. |

| Isotopic Signature | 1:1 ratio at M / M+2 | Driven by the ⁷⁹Br and ⁸¹Br isotopes; essential for MS validation. |

Principles of Orthogonal Reactivity (Mechanistic Insights)

The core principle governing the use of this molecule is thermodynamic and kinetic differentiation . Transition-metal catalysts (e.g., Palladium) initiate cross-coupling via oxidative addition into the carbon-halogen bond. The rate of this addition is inversely proportional to the Bond Dissociation Energy (BDE)[3].

Table 2: Bond Dissociation Energies & Oxidative Addition Kinetics

| Bond Position | Approx. BDE (kJ/mol) | Relative Oxidative Addition Rate | Required Activation Energy (Temp) |

| C(4)-I | ~227 - 268 | Extremely Fast (10⁴ relative to Br) | Mild (20°C - 50°C) |

| C(2)-Br | ~293 - 330 | Moderate | High (80°C - 110°C) |

| C(3)-F | ~450 - 518 | Inert to standard Pd(0) | N/A (Reacts via SNAr if activated) |

The Causality of Regioselectivity:

-

First Pass (C-I Cleavage): The C-I bond at position 4 is the weakest[3]. A mild palladium catalyst at low temperatures will selectively insert into the C-I bond, leaving the C-Br bond completely untouched.

-

Second Pass (C-Br Cleavage): Once the iodine is replaced (e.g., by an aryl group), the C-Br bond becomes the most reactive site. However, steric hindrance from the adjacent fluorine and carboxylic acid requires the use of bulky, electron-rich phosphine ligands (e.g., XPhos) and higher thermal energy to force the oxidative addition.

-

Third Pass (C-F or COOH): The C-F bond is exceptionally strong and resists oxidative addition[4]. It instead acts as an inductive electron-withdrawing group, lowering the pKa of the carboxylic acid and modulating the lipophilicity of the final drug candidate. The carboxylic acid is typically reserved for late-stage amidation.

Workflow Visualization

The following diagram maps the logical progression of orthogonal functionalization.

Caption: Step-by-step orthogonal functionalization leveraging graded bond dissociation energies.

Self-Validating Experimental Protocols

To ensure scientific integrity, every synthetic step must be treated as a self-validating system. The following protocols integrate the chemical methodology with the analytical logic required to confirm success.

Protocol A: Regioselective C-4 Suzuki-Miyaura Coupling

Objective: Selectively couple an arylboronic acid at the C-4 position without activating the C-2 bromine.

-

Reagent Assembly: Charge an oven-dried Schlenk flask with 2-bromo-3-fluoro-4-iodobenzoic acid (1.0 equiv), target arylboronic acid (1.05 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

-

Solvent & Base: Add degassed THF/H₂O (4:1 v/v) followed by K₂CO₃ (2.0 equiv). Causality: The biphasic system ensures solubility of both the organic starting material and the inorganic base, while Pd(dppf)Cl₂ provides a balanced bite angle suitable for mild C-I insertion.

-

Thermal Control: Stir the mixture at exactly 50°C for 4 hours. Causality: Exceeding 60°C risks premature activation of the C-Br bond, leading to inseparable di-coupled byproducts.

-

Self-Validation (LC-MS): Sample the reaction.

-

Analytical Checkpoint: The starting material peak (m/z 343 [M-H]⁻) must disappear.

-

Critical Validation: The new product mass must display a strict 1:1 isotopic envelope (M / M+2). This proves the bromine atom is still intact. If the isotopic pattern collapses to a single major peak, over-coupling at C-2 has occurred.

-

Protocol B: C-2 Buchwald-Hartwig Amination

Objective: Install an amine at the sterically hindered C-2 position.

-

Reagent Assembly: Charge a vial with the C-4 coupled intermediate (1.0 equiv), a secondary amine (1.2 equiv), Pd₂(dba)₃ (0.05 equiv), XPhos (0.10 equiv), and Cs₂CO₃ (2.5 equiv).

-

Reaction Conditions: Suspend in anhydrous 1,4-dioxane and heat to 90°C for 12 hours. Causality: XPhos is a bulky, electron-rich biaryl phosphine ligand specifically designed to facilitate oxidative addition into challenging C-Br bonds and accelerate reductive elimination, overcoming the steric bulk of the adjacent fluorine.

-

Self-Validation (¹⁹F NMR & MS):

-

Analytical Checkpoint: LC-MS will show the complete loss of the 1:1 bromine isotopic pattern.

-

Critical Validation: Run a crude ¹⁹F NMR. The fluorine signal will exhibit a distinct chemical shift (typically downfield) compared to the starting material due to the change in the ortho-substituent from a heavy halogen (Br) to an electron-donating nitrogen atom.

-

Protocol C: C-1 Carboxylic Acid Amidation

Objective: Convert the directing carboxylic acid into a stable amide linkage.

-

Activation: Dissolve the fully functionalized benzoic acid in anhydrous DMF. Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir at room temperature for 15 minutes. Causality: HATU rapidly converts the acid into a highly reactive O-At (7-azabenzotriazole) ester, which is resistant to hydrolysis but highly reactive toward amines.

-

Coupling: Add the target primary amine (1.5 equiv) and stir for 2 hours.

-

Self-Validation (TLC & Workup):

-

Analytical Checkpoint: On silica gel TLC (Hexanes/EtOAc 1:1 with 1% AcOH), observe the disappearance of the highly polar, streaking carboxylic acid spot and the appearance of a tight, less polar spot corresponding to the amide.

-

Workup Logic: Wash the organic layer extensively with saturated aqueous LiCl to remove DMF, followed by 1M HCl to strip unreacted amines, ensuring a highly pure crude product.

-

References

-

"CAS:1824271-34-2, 2-Bromo-3-fluoro-4-iodobenzoic acid", Bidepharm.

-

"2-Bromo-3-chloro-5-fluorobenzoic Acid", Benchchem.

-

"Bond dissociation energy", Wikipedia.

-

"Describing a Reaction: Bond Dissociation Energies", OpenStax Organic Chemistry.

Sources

Polyhalogenated Benzoic Acids: The Architects of Precision in Drug Discovery

Executive Summary

In the high-stakes arena of lead optimization, polyhalogenated benzoic acids have transcended their traditional role as simple reagents to become pivotal "architectural" building blocks. Their value lies not merely in the presence of halogen atoms, but in the strategic interplay between them. By exploiting the distinct electronic signatures of Fluorine (metabolic blocking), Chlorine/Bromine (lipophilicity and

This guide dissects the physicochemical rationale, synthetic access, and application of these building blocks, providing a roadmap for their integration into modern drug discovery workflows.

Part 1: The Physicochemical Rationale[1]

The incorporation of multiple halogen atoms onto a benzoic acid scaffold offers a multidimensional toolset for modulating drug-like properties. This is not a random addition; it is a calculated exploitation of the periodic table.

The Sigma-Hole ( -hole) and Halogen Bonding

Contrary to the classical view of halogens as purely electron-rich Lewis bases, heavier halogens (Cl, Br, I) exhibit an anisotropic electron density distribution.[1][2] While the equatorial belt is electron-rich, the region along the C-X bond axis is electron-deficient. This positive cap is the

-

Mechanism: The

-hole allows the halogen to act as a Lewis acid, forming highly directional non-covalent interactions (halogen bonds) with backbone carbonyls or specific residues in the target protein.[2] -

Trend:

-hole magnitude increases with polarizability: I > Br > Cl > F . Fluorine generally does not exhibit a significant

Orthogonal Reactivity & Bioisosterism

Polyhalogenated benzoic acids allow for "programmed" synthesis. The distinct bond dissociation energies (C-I: ~57 kcal/mol vs. C-F: ~115 kcal/mol) enable chemoselective functionalization.

| Property | Fluorine (F) | Chlorine (Cl) | Bromine (Br) | Iodine (I) |

| Primary Role | Metabolic Blocker | Lipophilicity/ | Synthetic Handle/ | Synthetic Handle |

| Van der Waals Radius (Å) | 1.47 | 1.75 | 1.85 | 1.98 |

| Electronegativity (Pauling) | 3.98 | 3.16 | 2.96 | 2.66 |

| C-X Bond Strength (kcal/mol) | ~115 | ~84 | ~72 | ~57 |

Visualization: The Decision Matrix

The following decision tree illustrates the logic for selecting specific polyhalogenated benzoic acid building blocks based on SAR (Structure-Activity Relationship) requirements.

Figure 1: Strategic selection of halogen atoms for benzoic acid scaffold optimization.

Part 2: Synthetic Strategies & The "Halogen Dance"

Accessing specific substitution patterns on polyhalogenated benzoic acids (e.g., 2-bromo-4,5-difluorobenzoic acid) is often non-trivial due to directing group conflicts. The Halogen Dance (Base-Catalyzed Halogen Migration) is the most powerful technique in this domain, allowing the thermodynamic rearrangement of halogens on the aromatic ring [2].

The Mechanism of Migration

The reaction proceeds via a lithium-halogen exchange followed by isomerization to a more stable lithiated species.

-

Initiation: Lithium-halogen exchange (usually at Br or I) generates an unstable kinetic aryl lithium intermediate.

-

Migration: The aryl lithium abstracts a halogen from a neighboring position on another molecule (or via a "walk" mechanism), eventually settling the lithium at the position adjacent to the most acidic proton or the position stabilized by chelating groups (e.g., adjacent to the carboxylate or F).

-

Trapping: The thermodynamically stable intermediate is quenched with an electrophile (e.g., CO2 to form the benzoic acid).

Site-Selective Cross-Coupling

Once the building block is synthesized, the distinct reactivity of the halogens allows for iterative functionalization.

-

Step 1: Suzuki-Miyaura coupling at the Iodo- or Bromo- position (most labile).

-

Step 2: Nucleophilic Aromatic Substitution (

) at the Fluoro- position (activated by electron-withdrawing groups). -

Step 3: Amide coupling at the Carboxylic Acid .

Figure 2: The Halogen Dance workflow for accessing thermodynamically stable polyhalogenated benzoic acids.

Part 3: Experimental Protocols

Protocol A: Synthesis of 2-Bromo-4-fluoro-5-chlorobenzoic Acid via Halogen Dance

Rationale: This protocol utilizes the "Halogen Dance" to position the bromine atom adjacent to the carboxyl group, a pattern difficult to achieve via direct electrophilic halogenation.

Reagents:

-

1-Bromo-3-fluoro-4-chlorobenzene (Starting Material)

-

Lithium Diisopropylamide (LDA) or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide)

-

Dry THF

-

Dry Ice (

)

Step-by-Step Methodology:

-

Preparation: Flame-dry a 250 mL round-bottom flask under Argon. Add dry THF (50 mL) and cool to -78°C.

-

Base Addition: Add LiTMP (1.1 eq) dropwise. Ensure internal temperature does not rise above -70°C.

-

Substrate Addition: Dissolve 1-bromo-3-fluoro-4-chlorobenzene (10 mmol) in THF (10 mL) and add dropwise to the base solution over 20 minutes.

-

The "Dance": Stir at -78°C for 1 hour. Crucial Step: Allow the temperature to rise slowly to -40°C over 30 minutes. This thermal window promotes the migration of the lithiated species to the thermodynamically favored position (ortho to Fluorine/stabilized by the "ortho-effect").

-

Quenching: Cool back to -78°C. Cannulate the reaction mixture onto an excess of crushed Dry Ice (solid

) in anhydrous ether. -

Workup: Allow to warm to room temperature. Acidify with 1M HCl to pH 2. Extract with Ethyl Acetate (3x).

-

Purification: Recrystallize from Hexane/EtOAc to yield the target benzoic acid.

Validation Check:

- NMR should show a shift distinct from the starting material.

-

The disappearance of the proton ortho to the fluorine (if applicable) confirms carboxylation at that site.

Protocol B: Site-Selective Suzuki Coupling

Rationale: Selectively coupling at the Bromine position while retaining the Chlorine for future functionalization.

Reagents:

-

Polyhalogenated Benzoic Acid (from Protocol A)

-

Boronic Acid (

) - (Catalyst)

- (Base)

-

DME/Water (Solvent)

Methodology:

-

Mix: Combine the benzoic acid (1 eq), Boronic acid (1.1 eq), and

(2 eq) in degassed DME/Water (4:1). -

Catalyst: Add

(5 mol%). -

Control: Heat to 60°C (Do NOT reflux yet). The lower temperature favors oxidative addition into the C-Br bond over the stronger C-Cl bond [3].

-

Monitor: Check LC-MS for consumption of starting material. If C-Cl coupling begins, lower temperature to 45°C.

Part 4: Case Studies in Medicinal Chemistry

Vemurafenib (Zelboraf)

While not a simple benzoic acid derivative, the core structure of Vemurafenib (BRAF inhibitor) relies heavily on a polyhalogenated core (difluorophenyl sulfonamide moiety). The synthesis utilizes the differential reactivity of halogens to assemble the core scaffold, demonstrating the utility of F/Cl substitution for metabolic stability and hydrophobic pocket filling.

Diflunisal

A classic example of a drug derived from polyhalogenated building blocks.

-

Structure: 2',4'-difluoro-4-hydroxybiphenyl-3-carboxylic acid.

-

Role of Halogens: The two fluorine atoms on the pendant phenyl ring increase lipophilicity and metabolic resistance compared to the non-fluorinated analog, enhancing its anti-inflammatory duration of action.

References

-

Politzer, P., et al. (2007).[3] "Halogen bonding: the sigma-hole." Journal of Molecular Modeling. Link

-

Schnürch, M., et al. (2007). "Halogen Dance Reactions—A Review." Chemical Reviews. Link

-

Palani, V., et al. (2021). "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups." Chemical Reviews. Link

-

Xu, H., et al. (2014). "Recent advances in the synthesis of phthalides and phthalazinones." RSC Advances. (Contextualizing benzoic acid derivatization). Link

Sources

An In-depth Technical Guide to 2-Bromo-3-fluoro-4-iodobenzoic Acid: Synthesis, Characterization, and Sourcing of Structural Analogs for Pharmaceutical Research

For the Attention of Researchers, Scientists, and Drug Development Professionals

Proposed Synthesis of 2-Bromo-3-fluoro-4-iodobenzoic Acid

The synthesis of a polysubstituted aromatic compound such as 2-Bromo-3-fluoro-4-iodobenzoic acid requires a strategic approach to control the regioselectivity of the halogenation steps. A plausible synthetic route, starting from commercially available 3-fluoro-4-nitrobenzoic acid, is outlined below. This multi-step process involves nitration, reduction, diazotization (Sandmeyer reaction), and finally, iodination.

Caption: Proposed synthetic workflow for 2-Bromo-3-fluoro-4-iodobenzoic acid.

Experimental Protocol:

Step 1: Bromination of 3-Fluoro-4-nitrobenzoic Acid

-

To a solution of 3-fluoro-4-nitrobenzoic acid in a suitable solvent (e.g., dichloromethane or acetic acid), add a catalytic amount of iron(III) bromide (FeBr3).

-

Slowly add a stoichiometric amount of bromine (Br2) dropwise at room temperature. The reaction is exothermic and should be cooled in an ice bath if necessary.

-

Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess bromine.

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-bromo-3-fluoro-4-nitrobenzoic acid.

Causality: The nitro group is a strong deactivating group, directing the electrophilic aromatic substitution (bromination) to the meta position. The fluorine atom is an ortho, para-director but is a weaker director than the nitro group's deactivating effect. Therefore, the bromine will preferentially add at the 2-position.

Step 2: Reduction of the Nitro Group

-

Dissolve the crude 2-bromo-3-fluoro-4-nitrobenzoic acid in a mixture of ethanol and water.

-

Add an excess of iron powder and concentrated hydrochloric acid.

-

Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture and filter through a pad of celite to remove the iron salts.

-

Neutralize the filtrate with a base (e.g., sodium carbonate) and extract the product, 4-amino-2-bromo-3-fluorobenzoic acid, with an organic solvent.

Causality: The reduction of the nitro group to an amine is a standard transformation, essential for the subsequent diazotization reaction. Iron in acidic media is a classic and effective reagent for this purpose.

Step 3: Diazotization and Sandmeyer Iodination

-

Dissolve the 4-amino-2-bromo-3-fluorobenzoic acid in a cold aqueous solution of sulfuric acid (or hydrochloric acid).

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add a cold aqueous solution of sodium nitrite (NaNO2) dropwise, maintaining the temperature below 5°C to form the diazonium salt.

-

In a separate flask, dissolve potassium iodide (KI) in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution. Nitrogen gas will evolve.

-

Allow the reaction to warm to room temperature and stir until the evolution of nitrogen ceases.

-

Extract the final product, 2-Bromo-3-fluoro-4-iodobenzoic acid, with an organic solvent.

-

Purify the crude product by recrystallization or column chromatography.

Causality: The Sandmeyer reaction is a reliable method for introducing a variety of substituents, including iodine, onto an aromatic ring via a diazonium salt intermediate.[1]

Structural Characterization

A comprehensive structural characterization is crucial to confirm the identity and purity of the synthesized 2-Bromo-3-fluoro-4-iodobenzoic acid.

Caption: A typical workflow for the structural characterization of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted NMR data for 2-Bromo-3-fluoro-4-iodobenzoic acid is presented below. These values are estimates and may vary depending on the solvent and experimental conditions.[2][3][4][5]

| Predicted Spectroscopic Data | |

| ¹H NMR | The spectrum is expected to show two doublets in the aromatic region for the two remaining protons on the benzene ring. The chemical shifts will be influenced by the electron-withdrawing effects of the halogens and the carboxylic acid group. |

| ¹³C NMR | The spectrum should display seven distinct signals: one for the carboxylic acid carbon and six for the aromatic carbons, each uniquely influenced by the attached substituents. |

| ¹⁹F NMR | A singlet is expected for the fluorine atom, with its chemical shift being characteristic of its position relative to the other halogens. |

Mass Spectrometry (MS)

The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).[6] Common fragmentation pathways for benzoic acids include the loss of the hydroxyl group (-OH) and the entire carboxyl group (-COOH).[7]

Infrared (IR) Spectroscopy

The IR spectrum will likely exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad peak around 3000 cm⁻¹), the C=O stretch (a strong peak around 1700 cm⁻¹), and C-halogen stretches in the fingerprint region.[8][9]

Applications in Drug Discovery

Halogenated benzoic acids are pivotal building blocks in medicinal chemistry. The unique combination of bromo, fluoro, and iodo substituents on the benzoic acid scaffold of the target molecule offers several strategic advantages in drug design:

-

Modulation of Physicochemical Properties: The fluorine atom can enhance metabolic stability and membrane permeability, while the bromine and iodine atoms can be used to fine-tune lipophilicity and electronic properties.

-

Bioisosteric Replacement: The different halogens can act as bioisosteres for other functional groups, allowing for the exploration of structure-activity relationships (SAR).

-

Introduction of Synthetic Handles: The bromine and iodine atoms provide reactive sites for further functionalization through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the synthesis of complex molecular architectures.

Commercially Available Isomers and Suppliers

For researchers who require immediate access to structurally similar compounds, several isomers of bromo-fluoro-iodobenzoic acid are commercially available. These can serve as excellent starting points for research programs.

| Compound Name | CAS Number |

| 4-Bromo-2-fluoro-3-iodobenzoic acid | 1809157-98-9[10] |

| 4-Bromo-3-fluoro-2-iodobenzoic acid | 1823316-00-2[8][11][12] |

| 3-Bromo-5-fluoro-2-iodobenzoic acid | 2092613-57-3[13] |

Selected Suppliers of Functionalized Benzoic Acids

The following table lists reputable suppliers of specialty chemicals, including a wide range of functionalized benzoic acids for research and development.

digraph "Procurement_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];Start [label="Identify Required Isomer\n(e.g., 4-Bromo-3-fluoro-2-iodobenzoic acid)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Search [label="Search Supplier Databases\n(using CAS Number: 1823316-00-2)"]; Compare [label="Compare Suppliers\n(Purity, Quantity, Price, Availability)"]; Select [label="Select Supplier and Request Quote"]; Purchase [label="Issue Purchase Order"]; Receive [label="Receive and Log Compound"]; QC [label="Internal Quality Control\n(Confirm Identity and Purity)"]; Use [label="Release for Research Use", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Search; Search -> Compare; Compare -> Select; Select -> Purchase; Purchase -> Receive; Receive -> QC; QC -> Use; }

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. acdlabs.com [acdlabs.com]

- 3. PROSPRE [prospre.ca]

- 4. NMR Predictor - Documentation [docs.chemaxon.com]

- 5. Visualizer loader [nmrdb.org]

- 6. youtube.com [youtube.com]

- 7. 3-Bromo-5-fluoro-4-iodobenzoic acid | Benchchem [benchchem.com]

- 8. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. znaturforsch.com [znaturforsch.com]

- 10. Vibrational spectroscopic analysis of 2-bromobenzoic and anthranilic acids: a combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. 2-Bromo-4-fluorobenzoic acid(1006-41-3) 13C NMR spectrum [chemicalbook.com]

- 13. chemscene.com [chemscene.com]

Structure-Activity Relationship (SAR) of Fluorinated Benzoic Acids: A Technical Guide for Medicinal Chemistry

Executive Summary: The Fluorine Paradigm

In modern medicinal chemistry, fluorinated benzoic acids serve as indispensable structural motifs. The strategic installation of fluorine onto an aromatic carboxylic acid scaffold profoundly alters its physicochemical profile, offering a precise tool to fine-tune pharmacokinetics (PK) and pharmacodynamics (PD). As a Senior Application Scientist, I approach fluorination not merely as a structural substitution, but as a multidimensional perturbation of a molecule's electronic distribution, hydration sphere, and steric conformation.

This guide dissects the Structure-Activity Relationship (SAR) of fluorinated benzoic acids, exploring the causality behind pKa modulation, lipophilicity shifts, and metabolic shielding, supported by self-validating experimental protocols.

Mechanistic SAR: Physicochemical Property Modulation

Acidity (pKa) Tuning: Inductive vs. Resonance Effects

The introduction of fluorine to the benzoic acid ring modifies its electronic properties through a competition between its strong

-

Ortho-Fluorination (2-Fluorobenzoic acid): The proximity of the highly electronegative fluorine atom to the carboxylate group maximizes the inductive effect, stabilizing the conjugate base and drastically lowering the pKa to 3.27 (compared to 4.20 for unsubstituted benzoic acid) [[1]].

-

Meta-Fluorination (3-Fluorobenzoic acid): At the meta position, resonance effects are negligible. The inductive effect operates cleanly, resulting in a moderate pKa reduction to 3.86 [[2]].

-

Para-Fluorination (4-Fluorobenzoic acid): The inductive effect decays significantly over distance. Concurrently, the

-resonance effect of the fluorine atom partially counteracts the electron withdrawal, resulting in a minimal pKa shift to 4.14 [[3]].

Lipophilicity (logP) and Membrane Partitioning

Fluorination generally increases lipophilicity, which is an excellent proxy for membrane permeability. However, the exact shift in the octanol-water partition coefficient (logP) is highly dependent on the dipole moment of the resulting isomer. For instance, 3-fluorobenzoic acid exhibits a higher logP (2.16) than 4-fluorobenzoic acid (2.07) because the meta-substitution creates a less polarizable overall molecular dipole compared to the para-substituted analog [[2]].

Metabolic Stability: Beyond Bond Strength

A prevailing oversimplification in drug design is that fluorination blocks metabolism solely because the C-F bond (up to 126 kcal/mol) is stronger than the C-H bond (113 kcal/mol). While thermodynamically true, the improved metabolic stability of fluorinated aromatics is largely driven by electronic deactivation and altered enzyme affinity [[4]]. Fluorine withdraws electron density from the aromatic ring, raising the activation energy required for Cytochrome P450 (CYP450) enzymes to form the intermediate tetrahedral complex during aromatic hydroxylation.

Fig 1. SAR logic tree illustrating the position-dependent effects of fluorination.

Quantitative Data: Physicochemical Properties

The table below summarizes the experimentally determined physicochemical properties of key fluorinated benzoic acids, highlighting the non-linear relationship between fluorine position, acidity, and lipophilicity [[1], [2], [3]].

| Compound | pKa (at 25°C) | logP | Key SAR Observation |

| Benzoic Acid | 4.20 | 1.87 | Baseline reference scaffold. |

| 2-Fluorobenzoic Acid | 3.27 | 1.80 | Strong ortho-inductive effect significantly lowers pKa. |

| 3-Fluorobenzoic Acid | 3.86 | 2.16 | Meta-position balances inductive withdrawal and lipophilicity. |

| 4-Fluorobenzoic Acid | 4.14 | 2.07 | Minimal pKa shift due to distance; resonance counteracts induction. |

| 2,4-Difluorobenzoic Acid | 2.85 | 1.60 | Additive electron-withdrawing effects drastically increase acidity. |

| 3,4-Difluorobenzoic Acid | 3.80 | 1.66 | Synergistic lipophilicity modulation with moderate acidity. |

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes a mechanistic justification (the "why") and built-in quality control checkpoints.

Protocol 1: High-Throughput Lipophilicity (logD7.4) Determination via Shake-Flask LC-MS

Causality: We measure logD at pH 7.4 rather than logP because benzoic acids are predominantly ionized at physiological pH. The shake-flask method coupled with LC-MS/MS is preferred over HPLC retention time correlations because it provides absolute thermodynamic partitioning data, avoiding artifacts from silica-based stationary phases.

-

Buffer Preparation: Prepare 50 mM sodium phosphate buffer adjusted strictly to pH 7.4.

-

Causality: Mimics physiological pH to determine the exact ratio of ionized to unionized species partitioning into the lipid phase.

-

-

Partitioning: Add 10 µL of a 10 mM compound stock (in DMSO) to a vial containing 495 µL buffer and 495 µL n-octanol.

-

Causality: A 1:1 volumetric ratio provides a standard biphasic system. Keeping DMSO under 1% prevents co-solvent effects from artificially inflating aqueous solubility.

-

-

Equilibration: Shake the vials at 300 rpm for 60 minutes at 25°C, followed by centrifugation at 3,000 x g for 15 minutes.

-

Causality: Mechanical shaking ensures complete thermodynamic phase mixing; centrifugation breaks any micro-emulsions, ensuring a clean phase boundary.

-

-

Quantification: Analyze aliquots from both the aqueous and octanol phases via LC-MS/MS.

-

Causality: LC-MS/MS provides the high dynamic range required to detect trace amounts of highly hydrophilic or highly lipophilic compounds in the opposing phase.

-

-

Self-Validation Checkpoint: Calculate the total mass balance. If the combined recovery from both phases is < 90%, the assay is invalidated due to suspected compound aggregation or non-specific binding to the plastic vial.

Protocol 2: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

Causality: This assay evaluates the vulnerability of the fluorinated scaffold to CYP450-mediated oxidative clearance (e.g., aromatic hydroxylation).

-

Master Mix Preparation: Combine Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL, 1 µM of the test fluorobenzoic acid, and 100 mM potassium phosphate buffer (pH 7.4).

-

Causality: A 0.5 mg/mL protein concentration ensures linear enzyme kinetics while minimizing non-specific protein binding artifacts that can mask true clearance rates.

-

-

Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

-

Causality: Equilibrates the assay temperature to physiological conditions before initiating the enzymatic reaction.

-

-

Reaction Initiation: Add NADPH to a final concentration of 1 mM.

-

Causality: NADPH is the obligate electron donor for CYP450 enzymes. Adding it last synchronizes the exact start time (

) of the reaction.

-

-

Time-Course Sampling & Quenching: At 0, 15, 30, and 60 minutes, transfer a 50 µL aliquot of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard.

-

Causality: Cold acetonitrile instantly denatures CYP enzymes, halting the reaction precisely at the time point, while simultaneously precipitating proteins for clean LC-MS/MS injection.

-

-

Self-Validation Checkpoint: Run Verapamil in parallel as a high-clearance positive control. If the Verapamil half-life (

) exceeds 30 minutes, the assay is invalidated as the microsomes have lost catalytic activity.

Fig 2. Self-validating workflow for human liver microsome (HLM) metabolic stability assays.

Conclusion & Future Perspectives

The structure-activity relationship of fluorinated benzoic acids is governed by a delicate interplay of inductive electronics, resonance, and steric parameters. Moving forward, the integration of computational predictive models (e.g., DFT calculations for localized electron density) with high-throughput experimental validation will allow medicinal chemists to utilize multi-fluorinated benzoic scaffolds not just as passive structural linkers, but as active modulators of target residence time and metabolic half-life.

References

-

"On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective", PMC - NIH. URL:[Link]

-

"3-Fluorobenzoic acid", Wikipedia. URL:[Link]

-

"4-Fluorobenzoic acid", Wikipedia. URL:[Link]

Sources

The Strategic Synthesis of Rare Fluoro-Iodo-Bromo Aromatic Scaffolds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyhalogenated aromatic compounds, particularly those bearing a unique combination of fluorine, bromine, and iodine, represent a class of exceptionally versatile building blocks in modern organic synthesis. Their distinct substitution patterns offer a powerful platform for the regioselective construction of complex molecular architectures, a critical advantage in the fields of medicinal chemistry, agrochemicals, and materials science. This guide provides a comprehensive overview of the synthetic strategies for accessing these rare scaffolds, delving into the nuanced interplay of directing group effects, metal-catalyzed cross-coupling reactions, and classical electrophilic aromatic substitution. By understanding the underlying principles of reactivity and selectivity, researchers can unlock the full potential of these unique synthons for the development of novel chemical entities.

Introduction: The Unparalleled Utility of Tri-Halogenated Aromatic Scaffolds

The strategic incorporation of multiple, distinct halogen atoms onto an aromatic ring provides a powerful handle for sequential and site-selective functionalization. Each halogen—fluorine, bromine, and iodine—imparts unique electronic and steric properties to the scaffold, influencing its reactivity in subsequent transformations.

-

Fluorine: The most electronegative element, fluorine's presence can significantly alter the acidity of adjacent protons, enhance metabolic stability, and modulate the binding affinity of a molecule to its biological target.[1][2][3] Its introduction is a well-established strategy in drug design to improve pharmacokinetic and pharmacodynamic properties.[1][3]

-

Bromine and Iodine: These larger halogens are excellent participants in a wide array of metal-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Heck couplings.[4][5][6] The differential reactivity of the C-Br and C-I bonds allows for programmed, sequential bond formation, a cornerstone of modern synthetic strategy.[6][7]

The combination of these three halogens on a single aromatic ring creates a "synthetic playground" where each position can be addressed with a high degree of precision. This guide will explore the key methodologies for constructing these valuable scaffolds.

Synthetic Strategies: A Multi-pronged Approach

The synthesis of fluoro-iodo-bromo aromatic scaffolds necessitates a careful consideration of regioselectivity. The desired substitution pattern will dictate the most appropriate synthetic route, which can be broadly categorized into two main approaches: "bottom-up" construction of the halogenated ring and "top-down" functionalization of a pre-existing aromatic core.

Directed ortho-Metalation (DoM): Precision Engineering of Substitution Patterns

Directed ortho-metalation (DoM) stands as one of the most powerful tools for the regioselective functionalization of aromatic rings.[8][9][10] This strategy relies on the use of a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position.[8][11] The resulting aryllithium intermediate can then be quenched with a variety of electrophiles, including sources of iodine and bromine.

Fluorine itself can act as a moderate directing group, facilitating lithiation at the neighboring position.[12][13] This property is particularly useful for the synthesis of scaffolds where a fluorine atom is positioned ortho to another functional group.

Conceptual Workflow for Directed ortho-Metalation

Caption: Directed ortho-Metalation (DoM) Workflow.

Experimental Protocol: Synthesis of 1-Bromo-3-fluoro-4-iodo-2-methylbenzene via DoM

A practical example of DoM is the synthesis of 1-bromo-3-fluoro-4-iodo-2-methylbenzene.[14] This protocol highlights the precise control achievable with this methodology.

-

Preparation of Lithium Diisopropylamide (LDA): A solution of diisopropylamine in anhydrous tetrahydrofuran (THF) is cooled to -78 °C. n-Butyllithium in hexanes is added dropwise, and the mixture is stirred for 1 hour at -78 °C to generate LDA in situ.

-

Lithiation: A solution of 4-bromo-2-fluoro-1-iodobenzene in THF is added dropwise to the LDA solution at -78 °C. The reaction is stirred for an additional hour at this temperature to ensure complete formation of the lithiated intermediate.

-

Electrophilic Quench: Methyl iodide is added dropwise to the reaction mixture at -78 °C. The reaction is stirred for 2 hours, allowing the methyl group to be introduced at the lithiated position.

-

Workup: The reaction is warmed to room temperature and quenched with water. The product is extracted with ethyl acetate, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the desired product.[14]

Table 1: Key Parameters for the Synthesis of 1-Bromo-3-fluoro-4-iodo-2-methylbenzene

| Parameter | Value |

| Starting Material | 4-bromo-2-fluoro-1-iodobenzene |

| Base | Lithium Diisopropylamide (LDA) |

| Electrophile | Methyl Iodide |

| Solvent | Tetrahydrofuran (THF) / Hexanes |

| Temperature | -78 °C |

| Yield | Quantitative[14] |

Electrophilic Aromatic Substitution: The Classical Approach

Electrophilic aromatic substitution (EAS) is a fundamental reaction in organic chemistry for the direct halogenation of aromatic rings.[15][16] While generally less regioselective than DoM, EAS can be a viable strategy, particularly when the directing effects of existing substituents favor the desired substitution pattern.

The reactivity of halogens in EAS follows the order F₂ > Cl₂ > Br₂ > I₂. Direct fluorination is often too vigorous and difficult to control.[15] Therefore, fluorine is typically introduced using alternative methods such as the Balz-Schiemann reaction.[17] Bromination and iodination are more commonly employed in the synthesis of these scaffolds.

-

Bromination: Typically carried out using bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃).[16]

-

Iodination: Often requires an oxidizing agent, such as nitric acid, to generate the electrophilic iodine species in situ.[7]

The regiochemical outcome of EAS is governed by the electronic properties of the substituents already present on the aromatic ring. Electron-donating groups are ortho, para-directing, while electron-withdrawing groups are meta-directing.

Metal-Catalyzed Cross-Coupling Reactions: Building Complexity

Once a di- or tri-halogenated scaffold is in hand, metal-catalyzed cross-coupling reactions provide a powerful means to introduce additional complexity with high precision. The differential reactivity of the carbon-halogen bonds is key to achieving selectivity. The general order of reactivity in palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl.[7] This allows for the selective reaction at one position while leaving the others intact for subsequent transformations.

Reactivity Hierarchy in Cross-Coupling Reactions

Caption: Relative reactivity of carbon-halogen bonds.

Suzuki-Miyaura Coupling: This versatile reaction involves the coupling of an organoboron reagent with an organohalide in the presence of a palladium catalyst and a base.[4][5][18] It is widely used for the formation of carbon-carbon bonds.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[6][19][20]

By carefully selecting the reaction conditions and the coupling partners, it is possible to sequentially functionalize a fluoro-iodo-bromo aromatic scaffold. For instance, a Sonogashira coupling could be performed selectively at the C-I position, followed by a Suzuki-Miyaura coupling at the C-Br position, leaving the C-F bond untouched.

Spectroscopic Characterization

The unambiguous identification of the synthesized fluoro-iodo-bromo aromatic scaffolds relies on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable for determining the substitution pattern of the aromatic ring. The chemical shifts and coupling constants provide detailed information about the electronic environment of each nucleus.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition of the synthesized compounds. The isotopic pattern of bromine and iodine can also aid in structural elucidation.

-

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. The C-F, C-Br, and C-I stretching vibrations can be observed in the fingerprint region of the spectrum.

Applications in Drug Discovery and Materials Science

The unique properties of fluoro-iodo-bromo aromatic scaffolds make them highly valuable in several areas of chemical research.

-

Medicinal Chemistry: The ability to introduce different functional groups at specific positions on the aromatic ring allows for the fine-tuning of a molecule's biological activity and pharmacokinetic properties.[1][2] The fluorine atom can enhance metabolic stability and binding affinity, while the bromine and iodine atoms serve as handles for further diversification.[1]

-

Materials Science: Polyhalogenated aromatic compounds are precursors to a wide range of functional materials, including polymers, liquid crystals, and organic light-emitting diodes (OLEDs). The specific arrangement of the halogen atoms can influence the material's electronic properties, thermal stability, and self-assembly behavior.

Conclusion

The synthesis of rare fluoro-iodo-bromo aromatic scaffolds presents a significant challenge in organic chemistry, requiring a sophisticated understanding of regioselectivity and reactivity. However, the mastery of techniques such as directed ortho-metalation and sequential metal-catalyzed cross-coupling reactions provides access to a class of exceptionally versatile building blocks. The ability to precisely control the substitution pattern on the aromatic ring opens up new avenues for the design and synthesis of novel molecules with tailored properties for applications in drug discovery, agrochemicals, and materials science. As our understanding of these synthetic methodologies continues to evolve, so too will the impact of these unique scaffolds on chemical innovation.

References

- In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes.

- Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity.

- Synthetic Strategies of Directed ortho- Metal

- Process for producing a halobenzene.

- Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale.

- Directed ortho metal

- Process for halogenation of benzene and benzene derivatives.

- Improved synthesis of pure [18F]fluoro-compounds for PET studies from bromo-compounds.

- Preparation of Haloarenes.

- DIRECTED ORTHO METAL

- General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand.

- 1-Bromo-3-fluoro-4-iodo-2-methyl-benzene synthesis. ChemicalBook.

- Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. Scilit.

- Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology.

- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.

- Applications of Fluorine in Medicinal Chemistry. PubMed.

- Experimental Quantification of Halogen⋅⋅⋅Arene van der Waals Contacts.

- Suzuki Coupling. Organic Chemistry Portal.

- Sonogashira coupling. Wikipedia.

- Directed Ortho Metal

- Suzuki reaction. Wikipedia.

- Directed lithiation of simple aromatics and heterocycles for synthesis of substituted deriv

- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Form

- Preparation of Haloarene: Methods, Reactions & Exam Guide. Testbook.com.

- A Technical Guide to the Reactivity of Perhalogenated Arom

- The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.

- C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group str

- Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach.

- Synthesis of Arom

- ortho metal

- The lithiation of fluorinated benzenes and its dependence on solvent and temper

- Synthesis of Highly Deactivated Polyhalogenated Arom

- Mechanochemical synthesis of organohalogen compounds: a synthetic chemist's view. Beilstein-Institut.

- Sonogashira Coupling. Organic Chemistry Portal.

- The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Applic

- Polyhalogenated Arom

- Current and emerging applications of fluorine in medicinal chemistry.

- Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl2 as a New C

- The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants.

- Synthesis, structural characterization, reactivity and catalytic activity of mixed halo/triflate ArI(OTf)(X) species.

- How Is Fluorine Used in the Medical Field?. Inhance Technologies.

- Catalytic Electrophilic Halogenation of Arenes with Electron-Withdrawing Substituents.

- Understanding the reactivity of polycyclic aromatic hydrocarbons and related compounds. Royal Society of Chemistry.

- Applications for the Strength of Aromatics in Medicine, Agro chemistry, and M

- Synthesis of Benzonorbornadienes: Regioselective Benzyne Formation. University of North Carolina Wilmington.

- Sonogashira Coupling. Chemistry LibreTexts.

- Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties.

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. inhancetechnologies.com [inhancetechnologies.com]

- 4. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. organic-chemistry.org [organic-chemistry.org]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. dokumen.pub [dokumen.pub]

- 8. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 9. 07- DIRECTED ORTHO METALATION | Jacques Mortier [jmortier.unblog.fr]

- 10. scribd.com [scribd.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale | Scilit [scilit.com]

- 14. 1-Bromo-3-fluoro-4-iodo-2-methyl-benzene synthesis - chemicalbook [chemicalbook.com]

- 15. CK12-Foundation [flexbooks.ck12.org]

- 16. Preparation of Haloarene: Methods, Reactions & Exam Guide [vedantu.com]

- 17. researchgate.net [researchgate.net]

- 18. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 19. organic-chemistry.org [organic-chemistry.org]

- 20. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to Novel Halogenated Benzoic Acid Derivatives in Agrochemical Research

This guide provides an in-depth exploration of halogenated benzoic acid derivatives, a pivotal class of molecules in modern agrochemical research. We will delve into the core scientific principles that underpin their function, from their molecular mechanism of action to the rational design and synthesis of novel analogues. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical, field-proven insights.

The Scientific Imperative for Innovation in Herbicides

The development of effective and selective herbicides is a cornerstone of modern agriculture, ensuring food security for a growing global population. Halogenated benzoic acids, particularly those acting as synthetic auxins, have long been a vital tool for weed management. However, the emergence of herbicide-resistant weeds necessitates a continuous cycle of innovation. Understanding the intricate structure-activity relationships (SAR) and the molecular targets of these compounds is paramount for designing the next generation of more potent, selective, and environmentally benign agrochemicals.

Mechanism of Action: Hijacking the Plant's Growth Machinery

Halogenated benzoic acid herbicides function as synthetic mimics of the natural plant hormone indole-3-acetic acid (IAA), the most common auxin. They induce a state of uncontrolled and disorganized growth, ultimately leading to plant death. This is achieved by binding to and activating the auxin signaling pathway, a complex system that regulates numerous aspects of plant development.

The core of this pathway involves the TIR1/AFB F-box proteins , which are the primary auxin receptors. In the presence of auxin (natural or synthetic), these receptors form a complex with an Aux/IAA transcriptional repressor . This binding event tags the repressor for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of the Aux/IAA repressor liberates Auxin Response Factors (ARFs) , which can then bind to auxin-responsive promoters in the DNA and activate the transcription of a wide range of genes. The overstimulation of this pathway by synthetic auxins leads to the accumulation of abscisic acid and ethylene, resulting in epinastic growth, tissue damage, and eventual plant death.

Figure 1: Simplified diagram of the synthetic auxin mechanism of action.

Synthesis of Novel Halogenated Benzoic Acid Derivatives

The synthesis of novel halogenated benzoic acid derivatives is a key activity in the discovery of new agrochemicals. The strategic placement of halogen atoms and other functional groups on the benzoic acid scaffold can significantly impact the molecule's herbicidal activity, selectivity, and metabolic stability.

A common synthetic route involves the electrophilic halogenation of a benzoic acid precursor. The choice of halogenating agent and reaction conditions can be tailored to achieve the desired substitution pattern. For example, the use of N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst can facilitate the regioselective halogenation of the aromatic ring.

Exemplary Protocol: Synthesis of 3,6-dichloro-2-methoxybenzoic acid (Dicamba)

This protocol outlines a representative synthesis of Dicamba, a widely used halogenated benzoic acid herbicide.

Step 1: Nitration of 2,5-dichlorophenol

-

In a fume hood, dissolve 2,5-dichlorophenol in glacial acetic acid.

-

Slowly add a solution of nitric acid in acetic acid while maintaining the temperature below 20°C.

-

Stir the reaction mixture for 2 hours.

-

Pour the mixture into ice water to precipitate the product, 2,5-dichloro-4-nitrophenol.

-

Filter, wash with cold water, and dry the product.

Step 2: Reduction of the Nitro Group

-

Suspend the 2,5-dichloro-4-nitrophenol in ethanol.

-

Add a reducing agent, such as tin(II) chloride, in the presence of hydrochloric acid.

-

Reflux the mixture for 4 hours.

-

Cool the reaction and neutralize with a base (e.g., sodium hydroxide) to precipitate the product, 4-amino-2,5-dichlorophenol.

-

Filter, wash with water, and dry the product.

Step 3: Sandmeyer Reaction

-

Dissolve the 4-amino-2,5-dichlorophenol in an aqueous solution of hydrochloric acid.

-

Cool the solution to 0-5°C and add a solution of sodium nitrite to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) cyanide in potassium cyanide.

-

Slowly add the diazonium salt solution to the cyanide solution, maintaining the temperature below 10°C.

-

Stir the reaction for 1 hour, then heat to 50°C for 30 minutes.

-

Cool the mixture and extract the product, 3,6-dichloro-2-hydroxybenzonitrile, with an organic solvent.

Step 4: Methylation

-

Dissolve the 3,6-dichloro-2-hydroxybenzonitrile in a suitable solvent, such as acetone.

-

Add a base, such as potassium carbonate, followed by dimethyl sulfate.

-

Reflux the mixture for 6 hours.

-

Cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure to obtain 3,6-dichloro-2-methoxybenzonitrile.

Step 5: Hydrolysis

-

Reflux the 3,6-dichloro-2-methoxybenzonitrile in an aqueous solution of sodium hydroxide for 12 hours.

-

Cool the reaction and acidify with hydrochloric acid to precipitate the final product, 3,6-dichloro-2-methoxybenzoic acid (Dicamba).

-

Filter, wash with cold water, and recrystallize from a suitable solvent to obtain the pure product.

A Comprehensive Technical Guide to the Solubility of 2-Bromo-3-fluoro-4-iodobenzoic Acid in Organic Solvents

For the attention of: Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Solubility Landscape of Complex Molecules

Section 1: Physicochemical Profile and Solubility Predictions

2-Bromo-3-fluoro-4-iodobenzoic acid is a halogenated aromatic carboxylic acid. Its structure, featuring a bromine atom, a fluorine atom, an iodine atom, and a carboxylic acid group on a benzene ring, suggests a molecule with significant polarity and the potential for hydrogen bonding. These characteristics are pivotal in determining its interaction with various organic solvents.

| Property | Value | Source |

| Molecular Formula | C₇H₃BrFIO₂ | ChemScene[1] |

| Molecular Weight | 344.90 g/mol | ChemScene[1] |

| Predicted LogP | 2.891 | ChemScene[1] |

| Topo. Polar Surface Area | 37.3 Ų | PubChem[2] |

The predicted LogP value suggests a moderate lipophilicity, indicating that while it will have some affinity for non-polar solvents, its solubility is likely to be more significant in polar organic solvents, particularly those capable of acting as hydrogen bond donors or acceptors. The presence of the carboxylic acid group is expected to dominate its solubility behavior, especially in protic solvents.

Section 2: Experimental Determination of Solubility

The cornerstone of understanding solubility lies in precise and accurate experimental measurement. Several well-established methods can be employed, each with its own set of advantages and considerations.

The Gravimetric Method: A Gold Standard for Thermodynamic Solubility

The gravimetric method is a fundamental and highly reliable technique for determining the equilibrium solubility of a solid in a liquid.[3] It directly measures the mass of the dissolved solute in a saturated solution.

The choice of the gravimetric method is underpinned by its directness and reliance on a fundamental physical property: mass. This minimizes potential interferences from chromophores or other chemical species that might affect spectroscopic methods. The key to this method's success lies in achieving a true equilibrium state, where the rate of dissolution equals the rate of precipitation.

The protocol's trustworthiness is ensured by the inclusion of a step to confirm that saturation has been reached. This is achieved by measuring the concentration at different time points until a constant value is obtained.[3]

-

Preparation of Saturated Solution:

-

Add an excess amount of 2-Bromo-3-fluoro-4-iodobenzoic acid to a series of sealed vials containing a known volume of the desired organic solvent. The presence of undissolved solid is crucial for ensuring a saturated state.

-

Equilibrate the vials at a constant temperature using a thermostatically controlled shaker or water bath. The temperature should be recorded and maintained throughout the experiment.

-

Allow the solutions to equilibrate for a sufficient period (typically 24-72 hours), with periodic agitation to facilitate dissolution.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to avoid temperature-induced precipitation or dissolution.

-

Immediately filter the withdrawn sample through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

-

-

Gravimetric Analysis:

-

Transfer the filtered saturated solution to a pre-weighed, dry evaporating dish.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, dry the evaporating dish containing the solid residue to a constant weight in a vacuum oven.

-

The final weight of the residue represents the mass of the dissolved 2-Bromo-3-fluoro-4-iodobenzoic acid.

-

-

Calculation of Solubility:

-

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of solution withdrawn (mL)) * 100

-

Diagram of the Gravimetric Solubility Determination Workflow:

Sources

A Technical Guide to the Safe Handling of 2-Bromo-3-fluoro-4-iodobenzoic Acid and Structurally Related Compounds

Disclaimer: This document is intended for use by trained professionals in research and development environments. A specific, verified Safety Data Sheet (SDS) for 2-Bromo-3-fluoro-4-iodobenzoic acid is not publicly available at the time of publication. The following guidance has been synthesized by expert analysis of SDS and toxicological data for structurally analogous, multi-halogenated benzoic acids. All procedures should be conducted following a thorough, site-specific risk assessment.

Section 1: Compound Profile and Hazard Synthesis

2-Bromo-3-fluoro-4-iodobenzoic acid (C₇H₃BrFIO₂) is a poly-halogenated aromatic carboxylic acid. Such molecules are valuable building blocks in medicinal chemistry and materials science, often utilized in cross-coupling reactions to construct complex molecular architectures. The presence of multiple, different halogen substituents (Br, F, I) on the benzoic acid core creates a unique electronic and steric profile, but also necessitates a cautious approach to handling.

Due to the lack of specific safety data for the title compound, this guide is built upon a composite hazard profile derived from its structural isomers and related molecules. The toxicological and safety data for these surrogates are highly consistent, providing a reliable foundation for risk assessment.

Table 1: Comparative Hazard Data of Structurally Related Halogenated Benzoic Acids

| Compound Name | CAS Number | Key Hazard Classifications | Source |

|---|---|---|---|

| 2-Bromo-3-fluorobenzoic acid | 132715-69-6 | Skin Irritation (Cat. 2), Eye Irritation (Cat. 2A), Specific Target Organ Toxicity - Single Exposure (STOT SE 3, Respiratory) | [1][2] |

| 2-Bromo-3-iodobenzoic acid | 855198-37-7 | Skin Irritation (Cat. 2), Eye Irritation (Cat. 2), STOT SE 3 (Respiratory) | [3] |

| 4-Fluoro-3-iodobenzoic acid | 403-18-9 | Skin Irritation (Cat. 2), Eye Irritation (Cat. 2), STOT SE 3 (Respiratory) | [4] |

| 4-Bromo-2-fluoro-5-iodobenzoic acid | 1521585-65-8 | Acute Toxicity, Oral (Cat. 4), Skin Irritation (Cat. 2), Eye Irritation (Cat. 2), STOT SE 3 (Respiratory) |[5] |

Based on this consistent data, it is prudent to handle 2-Bromo-3-fluoro-4-iodobenzoic acid as, at minimum, a substance that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.

Section 2: Proactive Control Measures: Engineering and Personal Protective Equipment (PPE)

The primary principle for handling this class of compounds is the elimination of exposure pathways. This is achieved through a combination of engineering controls and rigorously applied PPE.

Engineering Controls

All manipulations of solid 2-Bromo-3-fluoro-4-iodobenzoic acid and its solutions must be performed within a certified chemical fume hood.[6][7] The fume hood provides critical protection against the inhalation of fine powders and vapors, which is a primary risk given the compound's classification as a respiratory irritant. The work area should be maintained under negative pressure relative to the surrounding lab space.

Personal Protective Equipment (PPE)

A standard PPE ensemble for handling this compound includes:

-

Eye Protection: Chemical splash goggles meeting EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory.[4] A face shield should be worn over goggles during procedures with a high risk of splashing, such as when transferring large volumes of solutions.

-

Hand Protection: Chemical-resistant nitrile gloves are required. Given that halogenated organic compounds can exhibit varying permeation rates, it is advisable to double-glove if significant handling is anticipated. Always wash hands thoroughly with soap and water after removing gloves.[2][6]

-

Body Protection: A flame-resistant lab coat must be worn and kept fully fastened. Ensure that street clothes are fully covered.

-

Respiratory Protection: For standard operations within a fume hood, additional respiratory protection is not typically required. However, in the case of a large spill or engineering control failure, personnel must use an appropriate respirator (e.g., NIOSH/MSHA or EN 149 approved) until the area is confirmed to be safe.[4][7]

Section 3: Standard Operating Procedures for Safe Handling & Storage

Handling Solid Compound

-

Preparation: Before handling, ensure the chemical fume hood is operational and the work surface is clean and decontaminated. Assemble all necessary equipment (spatulas, weigh boats, glassware).

-

Dispensing: The compound is expected to be a solid (powder or crystalline).[8][9] To prevent aerosolization of fine particles, carefully open the container inside the fume hood. Use a dedicated spatula to dispense the required amount onto a weigh paper or into a tared vessel. Avoid creating dust.

-

Dissolution: Add solvent to the solid slowly to avoid splashing. If sonication or heating is required to dissolve the compound, ensure the vessel is appropriately capped or covered to prevent vapor release.

-

Post-Handling: Tightly seal the source container. Decontaminate all tools and the work surface with an appropriate solvent (e.g., isopropanol or ethanol) followed by soap and water. Dispose of all contaminated consumables as hazardous waste.

Storage

Store 2-Bromo-3-fluoro-4-iodobenzoic acid in a tightly sealed container in a cool, dry, and well-ventilated area.[2] It should be kept away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2] Some related compounds specify storage with protection from light and at refrigerated temperatures (2-8°C) to ensure long-term stability.[10]

Section 4: Emergency Response Protocols

Rapid and correct response to an exposure or spill is critical. The following workflows should be familiar to all personnel working with the compound.

Exposure Response

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][9]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[9][11] If skin irritation persists, seek medical attention.[4]

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so.[2] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, provide plenty of water to drink. Seek immediate medical attention.[5]

Spill Management Workflow

The following diagram outlines the decision-making process for responding to a chemical spill.

Caption: Workflow for Chemical Spill Response.

Section 5: Waste Management and Disposal

All waste containing 2-Bromo-3-fluoro-4-iodobenzoic acid, whether solid or in solution, must be treated as hazardous chemical waste.

-

Segregation: Do not mix halogenated organic waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[7]

-

Containment: Use a dedicated, properly labeled, and leak-proof container for all waste. The label must clearly state "Hazardous Waste" and list the full chemical name of the contents.

-

Disposal: The container should be kept closed when not in use and stored in a designated satellite accumulation area.[7] Arrange for pickup and disposal through your institution's certified EHS provider.[2]

References

- ChemScene. (n.d.). 4-Bromo-2-fluoro-3-iodobenzoic acid.

-

PubChem. (n.d.). 2-Bromo-3-fluorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.

-

PubChem. (n.d.). 2-Bromo-3-iodobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

California Air Resources Board. (n.d.). SOP: Determination of Aromatic and Halogenated Compounds by GC/MS. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Analytical Protocols for Making A Preliminary Assessment of Halogenated Organic Compounds in Man and Environmental Media. Retrieved from [Link]

-

Cantillo, D., & Kappe, C. O. (2017). Halogenation of organic compounds using continuous flow and microreactor technology. Reaction Chemistry & Engineering, 2(1), 7-19. [Link]

Sources

- 1. 2-Bromo-3-fluorobenzoic acid | C7H4BrFO2 | CID 302622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. 2-Bromo-3-iodobenzoic acid | C7H4BrIO2 | CID 21393818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.ie [fishersci.ie]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 4-BROMO-3-FLUORO-2-IODOBENZOIC ACID | 1823316-00-2 [sigmaaldrich.cn]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. chemscene.com [chemscene.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

Methodological & Application

Selective Suzuki-Miyaura coupling of 2-Bromo-3-fluoro-4-iodobenzoic acid

Application Note & Protocol Guide

Topic: Selective Suzuki-Miyaura Coupling of 2-Bromo-3-fluoro-4-iodobenzoic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: Navigating Chemoselectivity in Pharmaceutical Scaffolding

In the landscape of modern drug discovery and materials science, the precise construction of complex molecular architectures is paramount. Substituted benzoic acids are privileged scaffolds, and the ability to functionalize them in a controlled, site-selective manner is a powerful tool for generating molecular diversity. The molecule 2-Bromo-3-fluoro-4-iodobenzoic acid presents a unique synthetic challenge and opportunity. It possesses two distinct carbon-halogen bonds suitable for palladium-catalyzed cross-coupling reactions: a carbon-iodine bond and a carbon-bromine bond.

The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, is a cornerstone of carbon-carbon bond formation due to its mild conditions and exceptional functional group tolerance.[1][2][3] The key to unlocking the full potential of a dihalogenated substrate like this lies in achieving high chemoselectivity—preferentially reacting at one site while leaving the other intact for subsequent transformations. This application note provides a detailed guide to the principles and protocols for achieving selective Suzuki-Miyaura coupling on 2-Bromo-3-fluoro-4-iodobenzoic acid, focusing first on the more reactive C-I bond and subsequently on the C-Br bond.

The Mechanistic Basis for Selectivity: A Tale of Two Halogens

The ability to discriminate between the C-I and C-Br bonds is rooted in the fundamental mechanism of the Suzuki-Miyaura reaction, specifically the rate-determining oxidative addition step.[1][2][4][5]

The generally accepted catalytic cycle proceeds through three main stages:

-

Oxidative Addition: A low-valent Palladium(0) complex inserts into the carbon-halogen (C-X) bond of the aryl halide, forming a Pd(II) species.[4][5][6]

-

Transmetalation: The organic group from the organoboron reagent (activated by a base) is transferred to the palladium center, displacing the halide.[1][2]

-

Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst.[1][6]

Selectivity arises because the rate of oxidative addition is highly dependent on the carbon-halogen bond dissociation energy (BDE). The C-I bond is significantly weaker than the C-Br bond.[7][8]

| Bond | Approximate Bond Dissociation Energy (kcal/mol) |

| C–I (in Iodobenzene) | ~65 |

| C–Br (in Bromobenzene) | ~81 |

| C–Cl (in Chlorobenzene) | ~96 |

| C–F (in Fluorobenzene) | ~125 |

| Data adapted from studies on aryl halide reactivity.[7] |

This energy difference means that the oxidative addition of a Pd(0) catalyst into the C-I bond occurs at a much faster rate and under milder conditions than its insertion into the C-Br bond.[8][9] By carefully controlling the reaction parameters—particularly temperature and the nature of the palladium catalyst—we can exploit this kinetic difference to achieve highly selective mono-functionalization.

Caption: The Suzuki-Miyaura Catalytic Cycle.

Protocol 1: Selective Coupling at the C-4 (Iodo) Position

This protocol is designed to achieve mono-arylation at the more reactive C-I bond, leaving the C-Br bond available for further diversification. The key is to use mild conditions and a standard palladium catalyst that are sufficient for C-I activation but not for the more robust C-Br bond.

Materials and Reagents

-

Substrate: 2-Bromo-3-fluoro-4-iodobenzoic acid (1.0 mmol)

-

Boronic Acid/Ester: Arylboronic acid or its pinacol ester (1.1 - 1.2 mmol)

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 - 0.05 mmol, 2-5 mol%)

-

Base: Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃) (2.0 - 3.0 mmol)

-

Solvent: A degassed mixture of 1,4-Dioxane and Water (e.g., 4:1 v/v, 5 mL total) or Toluene/Water.

-

Equipment: Schlenk flask or reaction vial, magnetic stirrer, heating mantle/oil bath, condenser, inert gas line (Argon or Nitrogen).

Step-by-Step Experimental Procedure

-

Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-Bromo-3-fluoro-4-iodobenzoic acid (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol), to the flask containing the solids.

-

Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with inert gas three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent mixture (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe.

-

Reaction: Place the flask in a pre-heated oil bath at a relatively low temperature, typically 60-80 °C . Stir the mixture vigorously.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10] The reaction is often complete within 2-6 hours. Look for the disappearance of the starting material and the appearance of a new, higher molecular weight product spot corresponding to the mono-coupled product.

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute with ethyl acetate (20 mL) and water (20 mL).

-

Carefully acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid, ensuring the product moves to the organic layer.

-

Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-bromo-3-fluoro-4-aryl-benzoic acid.[10]

Protocol 2: Sequential Coupling at the C-2 (Bromo) Position

This protocol assumes the starting material is the product from Protocol 1 (2-bromo-3-fluoro-4-aryl-benzoic acid). Activating the stronger C-Br bond requires more forcing conditions and often a more active catalytic system.

Materials and Reagents

-

Substrate: 2-bromo-3-fluoro-4-aryl-benzoic acid (1.0 mmol)

-

Boronic Acid/Ester: A different Arylboronic acid or its pinacol ester (1.2 - 1.5 mmol)

-

Catalyst System:

-

Base: A stronger base such as Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 mmol).

-

Solvent: A degassed high-boiling solvent such as Toluene, 1,4-Dioxane, or t-Amyl alcohol.

-

Equipment: Same as Protocol 1.

Step-by-Step Experimental Procedure

-

Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add the mono-arylated substrate (1.0 mmol), the second arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

-

Catalyst Pre-formation (Optional but Recommended): In a separate vial, briefly stir the palladium source (e.g., Pd(OAc)₂) and the phosphine ligand in a small amount of the reaction solvent to pre-form the active catalyst before adding it to the main reaction flask.

-

Catalyst Addition: Add the palladium source and ligand (or the pre-formed catalyst mixture) to the reaction flask.

-

Inert Atmosphere: Seal the vessel and purge thoroughly with inert gas.

-

Solvent Addition: Add the degassed solvent (e.g., 5 mL of Toluene) via syringe.

-